
2-(1-Azidopropan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Azidopropan-2-yl)pyridine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used as intermediates in organic synthesis. The compound features a pyridine ring substituted with an azidopropyl group, making it a valuable building block in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azidopropan-2-yl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromopyridine.
Grignard Reaction: 2-bromopyridine is reacted with isopropylmagnesium bromide to form 2-(1-bromopropan-2-yl)pyridine.
Azidation: The bromide is then substituted with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH3CN).
The overall reaction can be summarized as follows: [ \text{2-bromopyridine} + \text{isopropylmagnesium bromide} \rightarrow \text{2-(1-bromopropan-2-yl)pyridine} ] [ \text{2-(1-bromopropan-2-yl)pyridine} + \text{sodium azide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve ensuring the safe handling of azides, which are potentially explosive, and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Azidopropan-2-yl)pyridine undergoes several types of chemical reactions:
Substitution Reactions: The azide group can be substituted with various nucleophiles, such as amines or alcohols, to form corresponding amines or ethers.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide in DMF or CH3CN.
Reduction: LiAlH4 in ether or Pd/C with H2.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Corresponding amines or ethers.
Reduction: 2-(1-Aminopropan-2-yl)pyridine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-(1-Azidopropan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazoles via click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery, particularly in the development of new pharmaceuticals that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Azidopropan-2-yl)pyridine primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and biologically active. This reactivity is harnessed in various applications, including drug discovery and bioconjugation.
Molecular Targets and Pathways
Cycloaddition: Targets alkynes to form triazoles.
Reduction: Converts to amines, which can interact with various biological targets.
Comparison with Similar Compounds
2-(1-Azidopropan-2-yl)pyridine can be compared with other azide-containing compounds and pyridine derivatives:
Similar Compounds: 2-azidopyridine, 2-(1-azidoethyl)pyridine, and 2-(1-azidobutan-2-yl)pyridine.
Uniqueness: The presence of both the azide group and the pyridine ring makes it a versatile intermediate for various synthetic applications. Its ability to undergo cycloaddition reactions to form triazoles is particularly noteworthy.
Properties
IUPAC Name |
2-(1-azidopropan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-7(6-11-12-9)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIPPAZYFACEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/new.no-structure.jpg)
![4-(morpholine-4-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2487918.png)
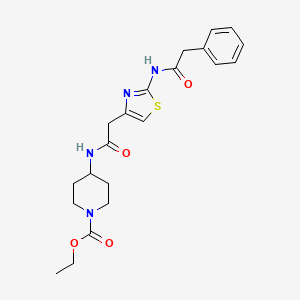
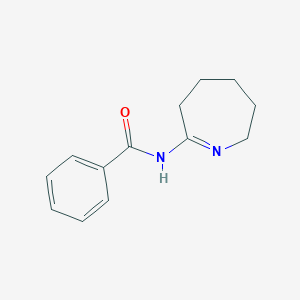
![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)
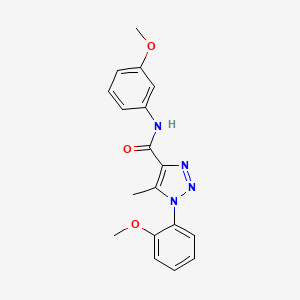
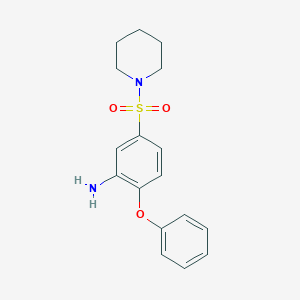
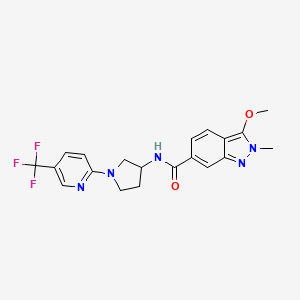
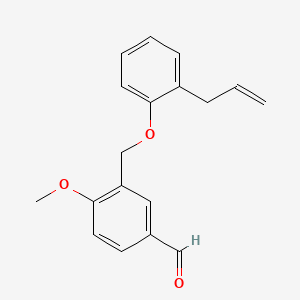
![5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2487930.png)
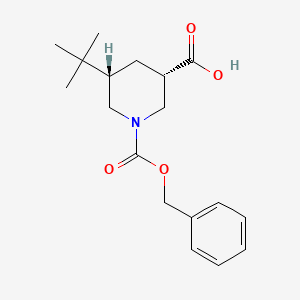
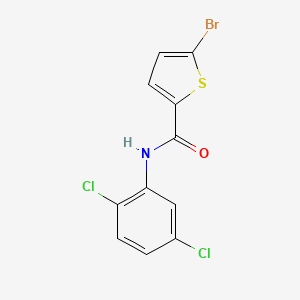
![ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-12-carboxylate](/img/structure/B2487935.png)
